2-Furanpropanoic acid,3-carboxy-4-methyl-5-pentyl-
Overview
Description
2-Furanpropanoic acid,3-carboxy-4-methyl-5-pentyl- is an organic compound with a complex structure that includes both carboxylic acid and furan functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanpropanoic acid,3-carboxy-4-methyl-5-pentyl- typically involves multi-step organic reactions. One common method involves the alkylation of a furan derivative followed by carboxylation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher throughput. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Furanpropanoic acid,3-carboxy-4-methyl-5-pentyl- can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
2-Furanpropanoic acid,3-carboxy-4-methyl-5-pentyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Furanpropanoic acid,3-carboxy-4-methyl-5-pentyl- exerts its effects involves interactions with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-(2-Carboxyethyl)-4-methylfuran-3-carboxylic acid: Lacks the pentyl group, which may affect its solubility and reactivity.
4-Methyl-5-pentylfuran-3-carboxylic acid: Lacks the carboxyethyl group, which may influence its acidity and binding properties.
Uniqueness
2-Furanpropanoic acid,3-carboxy-4-methyl-5-pentyl- is unique due to the presence of both carboxyethyl and pentyl groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile reactivity and interactions with various biological targets, making it a valuable compound in research and industry.
Properties
IUPAC Name |
2-(2-carboxyethyl)-4-methyl-5-pentylfuran-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O5/c1-3-4-5-6-10-9(2)13(14(17)18)11(19-10)7-8-12(15)16/h3-8H2,1-2H3,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJDKRLRDVBUHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=C(O1)CCC(=O)O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40223478 | |
Record name | 3-Carboxy-4-methyl-5-pentyl-2-furanpropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40223478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73248-95-0 | |
Record name | 3-Carboxy-4-methyl-5-pentyl-2-furanpropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073248950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Carboxy-4-methyl-5-pentyl-2-furanpropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40223478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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